Ethyl 2-(pyridin-4-yl)propanoate
Description
Ethyl 2-(pyridin-4-yl)propanoate is an ester derivative featuring a pyridine ring substituted at the 4-position, attached to a propanoate backbone. It is commonly synthesized via alkylation reactions, such as the reaction of triethyl phosphonoacetate with 4-(bromomethyl)pyridine in the presence of sodium hydride, yielding intermediates like ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate (compound 30) . This compound serves as a precursor in cyclopropanation reactions for bioactive molecule synthesis, such as inhibitors targeting enzymatic pathways .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
AILXLHFYUYKBML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate
- Structure : Incorporates a 4-fluorophenyl group and a ketone at the β-position.
- Synthesis : Prepared via nucleophilic substitution or condensation reactions.
- Properties : Higher molar mass (287.29 g/mol) and increased lipophilicity due to the fluorophenyl group, influencing bioavailability .
- Applications: Potential use in medicinal chemistry for kinase inhibition or as a fluorinated probe.
Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate
- Structure: Features a Boc-protected amino group at the α-position.
- Synthesis : Achieved via iridium-catalyzed photoredox coupling with Hantzsch ester, yielding 34% isolated product .
- Properties : Enhanced steric bulk and hydrogen-bonding capacity (TPSA: ~90 Ų), improving solubility in polar solvents.
Ethyl 2-Amino-3-(pyridin-4-yl)propanoate Dihydrochloride
- Structure: Contains a free amino group, protonated as a dihydrochloride salt.
- Properties : Increased water solubility (due to ionic form) and bioavailability, suitable for peptide conjugates or CNS-targeting drugs .
Agrochemical Derivatives
- Pyraflufen-ethyl and Quizalofop-P-ethyl: Propanoate esters with chlorinated benzoxazolyl or quinoxalinyl groups.
- Applications : Broad-spectrum herbicides due to lipophilic aromatic substituents enhancing membrane permeability .
- Contrast: Ethyl 2-(pyridin-4-yl)propanoate lacks halogenation, reducing environmental persistence but limiting herbicidal activity.
Pharmaceutical Intermediates
- Ethyl 3-(4-Hydroxyphenyl)-2-(triazolylacetamido)propanoate: Combines pyridinyl, triazole, and phenolic groups for multitarget inhibition (e.g., antimicrobial or anticancer agents) .
- Comparison: The absence of a triazole or hydroxyphenyl group in this compound simplifies synthesis but reduces functional diversity.
Physicochemical Properties
Research Findings and Trends
- Synthetic Versatility: this compound’s phosphonate intermediate enables diverse cyclopropanation reactions, critical for rigidifying bioactive molecules .
- Bioactivity : Pyridinyl groups enhance binding to metalloenzymes or receptors, as seen in kinase inhibitors .
- Limitations : Lower thermal stability compared to halogenated analogs restricts high-temperature applications .
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